molecular formula C19H19N3O4 B11225382 5-(hydroxymethyl)-2-imino-N-(2-methoxy-5-methylphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

5-(hydroxymethyl)-2-imino-N-(2-methoxy-5-methylphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11225382
M. Wt: 353.4 g/mol
InChI Key: NYSWVYBRYNNWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(hydroxymethyl)-2-imino-N-(2-methoxy-5-methylphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-2-imino-N-(2-methoxy-5-methylphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrano[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and an aldehyde or ketone.

    Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or a similar reagent under basic conditions.

    Formation of the imino group: This can be done through the reaction of an amine with a suitable electrophile, such as an isocyanate or a nitrile.

    Attachment of the methoxy and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions using palladium or other transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-2-imino-N-(2-methoxy-5-methylphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the imino group to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and functional groups. It may exhibit biological activity against certain diseases or conditions.

    Materials Science: The compound’s structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It could be used as a probe or tool in biological studies to investigate specific pathways or molecular interactions.

    Industrial Applications: The compound may find use in various industrial processes, such as catalysis or as a precursor to other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-2-imino-N-(2-methoxy-5-methylphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of certain biological processes, modulation of signaling pathways, or binding to specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)-2-imino-N-(2-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.

    5-(hydroxymethyl)-2-imino-N-(2-methylphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide: Similar structure but lacks the methoxy group on the phenyl ring.

    5-(hydroxymethyl)-2-imino-N-(2-methoxy-5-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide: Similar structure but lacks the methyl group on the pyrano ring.

Uniqueness

The uniqueness of 5-(hydroxymethyl)-2-imino-N-(2-methoxy-5-methylphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide lies in its specific combination of functional groups and structural features. This combination may confer unique properties, such as specific biological activity, reactivity, or physical properties, that distinguish it from similar compounds.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

5-(hydroxymethyl)-2-imino-N-(2-methoxy-5-methylphenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-10-4-5-16(25-3)15(6-10)22-19(24)14-7-13-12(9-23)8-21-11(2)17(13)26-18(14)20/h4-8,20,23H,9H2,1-3H3,(H,22,24)

InChI Key

NYSWVYBRYNNWAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.